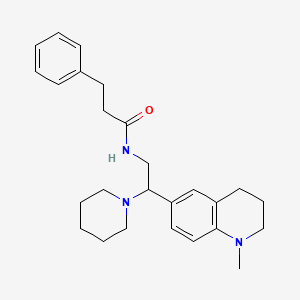![molecular formula C18H18N4O2S B2575454 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 332930-17-3](/img/structure/B2575454.png)
2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an oxadiazole ring, a sulfanyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and oxadiazole rings, which are aromatic and contribute to the compound’s stability. The sulfanyl group would provide a site for potential reactivity .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical and Chemical Properties Analysis
Some physical and chemical properties can be predicted based on the compound’s structure. For example, the presence of the aromatic rings would likely make the compound relatively stable and possibly planar. The sulfanyl group could make the compound polar and potentially able to form hydrogen bonds .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives similar to the specified compound, focusing on 1,3,4-oxadiazole and acetamide derivatives, have been extensively studied. These compounds are synthesized through a series of chemical reactions, starting from basic aromatic compounds and proceeding through steps involving sulfanylation, amidation, and cyclization. The structural elucidation of these compounds is typically achieved using techniques such as IR, EI-MS, 1H NMR, and 13C NMR spectroscopy, ensuring the accurate determination of their chemical structures (Nafeesa et al., 2017).
Biological Screening
These compounds undergo biological screening to evaluate their potential pharmacological effects. For example, some derivatives have been assessed for their antibacterial, anti-enzymatic, and hemolytic activities. Specific compounds have shown inhibitory effects against certain bacterial strains, particularly gram-negative bacteria, while also being evaluated for enzyme inhibition and cytotoxic behavior through hemolytic studies (Nafeesa et al., 2017).
Pharmacological Evaluation
The pharmacological evaluation of these derivatives includes assessing their potential as inhibitors for various enzymes and receptors. Computational and experimental methodologies are employed to understand the interaction of these compounds with biological targets, which can inform their potential therapeutic applications. This includes investigations into their antioxidant, analgesic, anti-inflammatory, and antitumor activities, providing insights into their broad pharmacological potential (Faheem, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-7-12(2)16(13(3)8-11)20-15(23)10-25-18-22-21-17(24-18)14-5-4-6-19-9-14/h4-9H,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLMJTSPMBOTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
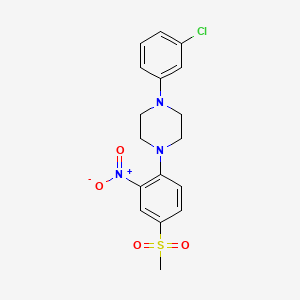


![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2575378.png)
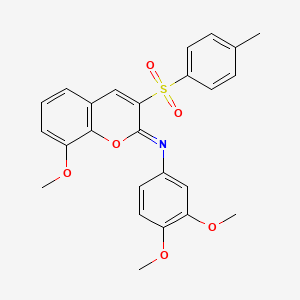
![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2575381.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-carboxamide](/img/structure/B2575383.png)
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2575385.png)
![2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile](/img/structure/B2575386.png)
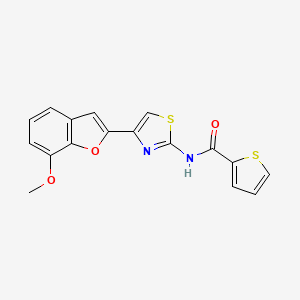
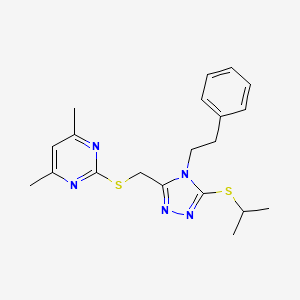
![2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B2575390.png)

